ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a chemical compound used in scientific research. It was discovered as a novel, third-generation irreversible inhibitor .
Synthesis Analysis
This compound can be synthesized by the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate . The condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines .Molecular Structure Analysis
The molecular weight of this compound is 220.23 . Its InChI code is 1S/C10H12N4O2/c1-3-16-10 (15)8 (6-11)7-12-9-4-5-13-14 (9)2/h4-5,7,12H,3H2,1-2H3/b8-7+ .Chemical Reactions Analysis
The compound is involved in various organic reactions, leading to the formation of differently substituted pyrazoloazines . The pyrazolone ring is opened and compound 12 is formed, which then cyclizes to form pyrazoloquinoline 11 .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research has highlighted the crystal packing of related compounds, emphasizing the role of N⋯π and O⋯π interactions over conventional "directed" hydrogen bonding. Such studies provide insights into the molecular geometry and potential for designing materials with specific properties. For instance, Zhang et al. (2011) detailed these interactions in ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoates, suggesting a zigzag double-ribbon formation through rare nonhydrogen bonding interactions Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011.
Synthesis of Pyrazole Derivatives
Another area of research involves the synthesis of pyrazole derivatives through reactions of related compounds. Aly et al. (2017) discussed the regioselective synthesis of 5-aminopyrazoles from amidrazones and activated nitriles, underscoring the chemical versatility and potential applications of these compounds in creating new materials and molecules A. Aly, M. Ramadan, M. A. El-aziz, S. Bräse, Alan B. Brown, Hazem M. Fathy, M. Nieger, 2017.
Antimicrobial Activity
The antimicrobial properties of novel pyrazolo[3,4-d]pyrimidin derivatives have also been investigated, revealing significant activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents. Khobragade et al. (2010) provided evidence of this antimicrobial activity, indicating the broader pharmacological relevance of compounds within this chemical family C. N. Khobragade, R. Bodade, S. Konda, B. Dawane, A. V. Manwar, 2010.
Molecular Structure Analysis
Spectroscopic and theoretical studies, such as those conducted by İ. Koca et al. (2014), have provided detailed insights into the molecular structure of related compounds. Such research aids in understanding the physical and chemical properties at a fundamental level, facilitating the design of compounds with tailored characteristics İ. Koca, Y. Sert, M. Gümüş, İ. Kani, Ç. Çırak, 2014.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that similar compounds have been reported to mimic purine bases, present in DNA and RNA, due to close structural resemblance .
It has a density of 1.40±0.1 g/cm3 . It is insoluble in water but soluble in DMSO .
Safety and Hazards
Future Directions
The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . Simultaneous targeting of multiple nodes in the pathway, such as MEK and ERK, offers the prospect of enhanced efficacy as well as reduced potential for acquired resistance .
Biochemical Analysis
Biochemical Properties
Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to impact the expression of certain genes involved in inflammatory responses, thereby influencing the immune response of cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to either upregulation or downregulation of target genes, depending on the context and specific pathways involved.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time[8][8]. Prolonged exposure to light and heat can lead to gradual degradation, affecting its potency and efficacy . In in vitro studies, long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while still exerting its biological activity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[(2-methylpyrazol-3-yl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)8(6-11)7-12-9-4-5-13-14(9)2/h4-5,7,12H,3H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLERYGLDEQQQRW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=NN1C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=NN1C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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